molecular formula C10H14ClN3O3 B12943577 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12943577
M. Wt: 259.69 g/mol
InChI Key: FQLLCUDJJCNWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and a morpholinoethyl side chain. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .

Preparation Methods

The synthesis of 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and morpholinoethyl groups play a crucial role in binding to these targets, leading to modulation of their activity. This compound may inhibit or activate certain pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These structural variations can lead to differences in reactivity, solubility, and biological activity, highlighting the importance of this compound in research and development .

Properties

Molecular Formula

C10H14ClN3O3

Molecular Weight

259.69 g/mol

IUPAC Name

4-chloro-1-(2-morpholin-4-ylethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H14ClN3O3/c11-8-7-14(12-9(8)10(15)16)2-1-13-3-5-17-6-4-13/h7H,1-6H2,(H,15,16)

InChI Key

FQLLCUDJJCNWMS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=C(C(=N2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.